![molecular formula C11H23NO5 B1355580 (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate CAS No. 200936-87-4](/img/structure/B1355580.png)
(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate
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Overview
Description
The compound “(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate” is a type of amino acid derivative. It has a molecular formula of C8H17NO6 and a molecular weight of 223.22 g/mol . This compound is a clear, nearly colorless to pale yellow liquid at room temperature .
Molecular Structure Analysis
The InChI code for a similar compound, “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate”, is 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1
. This provides a detailed description of the compound’s molecular structure.
Chemical Reactions Analysis
Boc-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Physical And Chemical Properties Analysis
The compound “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate” has a molecular weight of 207.23 g/mol . It is a white to off-white solid at room temperature .
Scientific Research Applications
Peptide Synthesis
Boc-Leu-OH Hydrate: is a standard building block used in the synthesis of peptides. It is particularly utilized in Boc solid-phase peptide synthesis (SPPS) , where the Boc group serves as a temporary amino-protecting group . This method is essential for creating peptides for therapeutic use, studying protein functions, and developing new biochemical assays.
Neurological Research
In neurological research, peptides synthesized with Boc-Leu-OH Hydrate are used to study brain function and disorders. For example, D-Leucine, an isomer of L-Leucine, shows a potent anti-seizure effect and is used in the study of epilepsy .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate | |
CAS RN |
200936-87-4 |
Source
|
Record name | Boc-Leu-OH monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200936-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-L-Leucine Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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